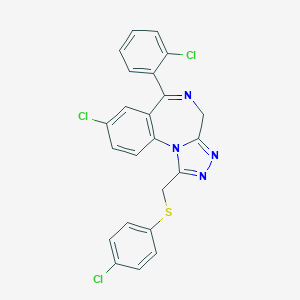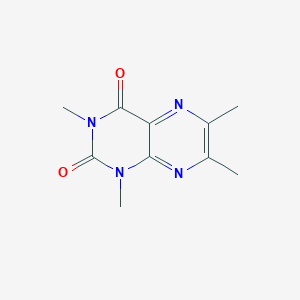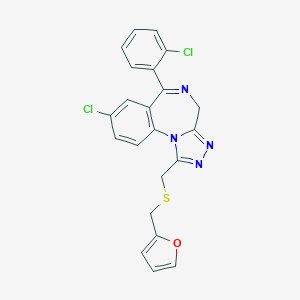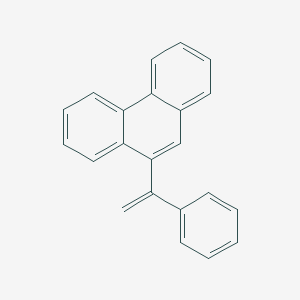
9-(1-Phenylethenyl)phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(1-Phenylethenyl)phenanthrene, also known as PEP, is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. PEP has been studied for its potential use in various scientific research applications due to its unique properties.
作用机制
The mechanism of action of 9-(1-Phenylethenyl)phenanthrene is not well understood. However, studies have suggested that 9-(1-Phenylethenyl)phenanthrene may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease.
生化和生理效应
Studies have shown that 9-(1-Phenylethenyl)phenanthrene has a variety of biochemical and physiological effects. 9-(1-Phenylethenyl)phenanthrene has been shown to exhibit antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases, including cancer and neurodegenerative disorders. 9-(1-Phenylethenyl)phenanthrene has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
9-(1-Phenylethenyl)phenanthrene exhibits several advantages for use in lab experiments. 9-(1-Phenylethenyl)phenanthrene is a stable compound that can be easily synthesized in good yields. 9-(1-Phenylethenyl)phenanthrene also exhibits excellent solubility, making it easy to handle and work with in the lab. However, 9-(1-Phenylethenyl)phenanthrene also exhibits some limitations. 9-(1-Phenylethenyl)phenanthrene is a relatively new compound, and its properties and applications are still being studied. Additionally, 9-(1-Phenylethenyl)phenanthrene is a highly toxic compound, and caution must be taken when handling it in the lab.
未来方向
There are several future directions for the study of 9-(1-Phenylethenyl)phenanthrene. One direction is the development of new synthetic methods for 9-(1-Phenylethenyl)phenanthrene that are more efficient and cost-effective. Another direction is the study of the potential use of 9-(1-Phenylethenyl)phenanthrene in the development of new drugs for the treatment of various diseases. Further studies are also needed to better understand the mechanism of action of 9-(1-Phenylethenyl)phenanthrene and its potential applications in various scientific research fields.
Conclusion
In conclusion, 9-(1-Phenylethenyl)phenanthrene, or 9-(1-Phenylethenyl)phenanthrene, is a promising compound that has been studied for its potential use in various scientific research applications. 9-(1-Phenylethenyl)phenanthrene exhibits unique properties that make it a promising candidate for use in organic electronics, optoelectronics, and photovoltaics. 9-(1-Phenylethenyl)phenanthrene also exhibits several biochemical and physiological effects that may have implications for the treatment of various diseases. However, caution must be taken when handling 9-(1-Phenylethenyl)phenanthrene in the lab due to its highly toxic nature. Further studies are needed to fully understand the potential of 9-(1-Phenylethenyl)phenanthrene in various scientific research fields.
合成方法
The synthesis of 9-(1-Phenylethenyl)phenanthrene can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing 9-(1-Phenylethenyl)phenanthrene. It involves the coupling of 9-bromo-phenanthrene with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction results in the formation of 9-(1-Phenylethenyl)phenanthrene in good yields.
科学研究应用
9-(1-Phenylethenyl)phenanthrene has been studied for its potential use in various scientific research applications, including organic electronics, optoelectronics, and photovoltaics. 9-(1-Phenylethenyl)phenanthrene exhibits excellent thermal stability, high charge carrier mobility, and good solubility, making it a promising material for organic electronics applications. 9-(1-Phenylethenyl)phenanthrene has also been studied for its use in the development of high-performance organic solar cells due to its unique absorption properties.
属性
CAS 编号 |
60300-73-4 |
|---|---|
产品名称 |
9-(1-Phenylethenyl)phenanthrene |
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
9-(1-phenylethenyl)phenanthrene |
InChI |
InChI=1S/C22H16/c1-16(17-9-3-2-4-10-17)22-15-18-11-5-6-12-19(18)20-13-7-8-14-21(20)22/h2-15H,1H2 |
InChI 键 |
YPOCYBUHLLSFGX-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
规范 SMILES |
C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



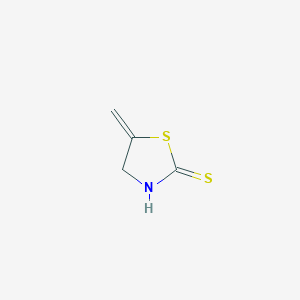
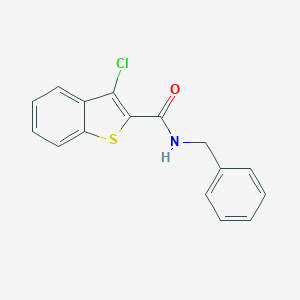
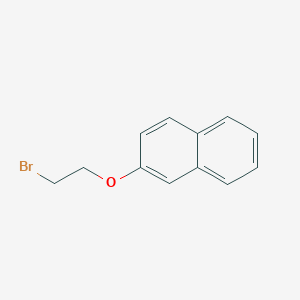
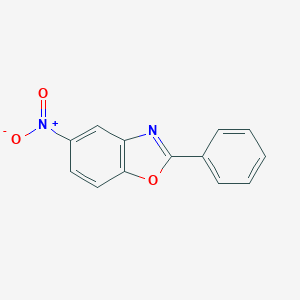
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
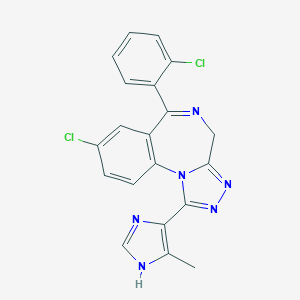
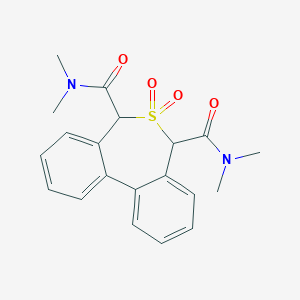
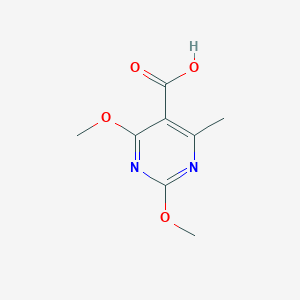
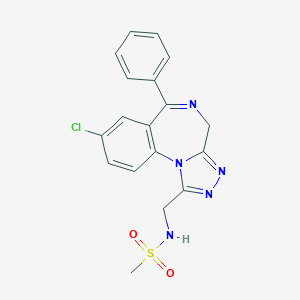
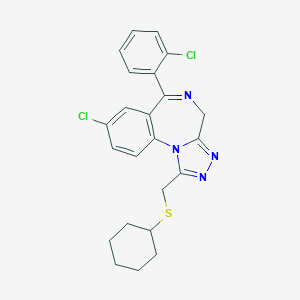
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
